(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid
CAS No.: 340732-80-1
Cat. No.: VC11624276
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 340732-80-1 |
|---|---|
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | (2S)-3-(4-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(13(18)19)9-10-5-7-11(8-6-10)14(20)22-4/h5-8,12H,9H2,1-4H3,(H,17,21)(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | RNYKNTFFHHMGSB-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-3-(4-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflects its stereospecific configuration and functional groups . The central chiral carbon at the second position of the propanoic acid chain adopts an S-configuration, which is critical for its biological activity and synthetic utility. The Boc group [(tert-butoxy)carbonyl] at the amino position provides steric protection during peptide synthesis, while the 4-(methoxycarbonyl)phenyl substituent introduces aromaticity and electron-withdrawing characteristics .
The canonical SMILES representation, CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)O, and the isomeric SMILES, CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)O, highlight the compound’s stereochemistry and bonding patterns . The InChIKey RNYKNTFFHHMGSB-LBPRGKRZSA-N further confirms its unique structural identity in chemical databases .
Physicochemical Properties
While experimental data on density, melting point, and boiling point remain unreported in the literature, the compound’s calculated properties include a topological polar surface area (PSA) of 90.08 Ų and a logP value of 1.97, indicating moderate hydrophilicity. The exact mass of 323.137 Da aligns with its molecular formula, and its stability under standard laboratory conditions (20–25°C) makes it suitable for storage and handling in synthetic workflows .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₆ | |
| Molecular Weight | 323.34 g/mol | |
| CAS Number | 340732-80-1 | |
| Exact Mass | 323.137 Da | |
| Topological Polar Surface Area | 90.08 Ų | |
| LogP | 1.97 |
Synthesis and Mechanistic Pathways
Synthetic Strategies
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid typically begins with L-phenylalanine or a related amino acid. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-protected intermediate. Subsequent coupling reactions introduce the 4-(methoxycarbonyl)phenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, leveraging palladium or copper catalysts . Final hydrolysis of the ester moiety under acidic or basic conditions generates the propanoic acid derivative.
Stereochemical Control
The preservation of the S-configuration at the chiral center is achieved through enantioselective synthesis or resolution techniques. Asymmetric hydrogenation and enzymatic resolution are commonly employed to maintain stereochemical integrity, ensuring the compound’s compatibility with peptide synthesis protocols .
Applications in Pharmaceutical Research
Peptide Synthesis
As a Boc-protected amino acid, this compound is widely used in solid-phase peptide synthesis (SPPS). The Boc group shields the amino functionality during chain elongation, preventing undesired side reactions. After deprotection with trifluoroacetic acid (TFA), the free amino group participates in subsequent coupling steps, enabling the assembly of complex peptides .
Drug Intermediate
The methoxycarbonylphenyl moiety enhances the compound’s role as a precursor in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its aromatic system participates in π-π interactions with target proteins, improving binding affinity in drug candidates . For example, derivatives of this compound have been investigated as intermediates in the synthesis of Janus kinase (JAK) inhibitors for autoimmune diseases.
Research Findings and Comparative Analysis
Stability Studies
Thermogravimetric analysis (TGA) reveals that the compound decomposes at temperatures above 200°C, with no observed melting point below this threshold . Its stability in aqueous solutions is pH-dependent, with optimal storage recommended at pH 4–6 to prevent hydrolysis of the Boc group.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra confirm the compound’s structure:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume